2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Lead Optimization Computational Chemistry

Researchers pursuing PDE2A inhibitors often encounter costly delays from custom synthesis of regioisomerically pure building blocks. Even minor pyridyl positional isomerism (2- vs. 3- vs. 4-pyridyl) can drastically alter target selectivity and binding modes, wasting lead optimization effort. This compound delivers the precise 7-(3-pyridyl) pharmacophore with a 2-cyclopentylethyl substituent, pre-validated for PDE2A hinge-region engagement. Key outcomes: • Predicted PDE2A IC50 <100 nM with improved selectivity over PDE1/4/10 isoforms • CNS drug-like logP ~3.1, favorable TPSA • Enables parallel SAR without custom synthesis delays.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
Cat. No. B10995928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4
InChIInChI=1S/C17H19N5/c1-2-5-13(4-1)7-8-16-20-17-19-11-9-15(22(17)21-16)14-6-3-10-18-12-14/h3,6,9-13H,1-2,4-5,7-8H2
InChIKeyATXJSLXBVXQGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – Structural Identity & Class Benchmarking


2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1574478-73-1) is a heterocyclic small molecule belonging to the privileged [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold . This scaffold is widely exploited in medicinal chemistry for kinase inhibition, phosphodiesterase (PDE) modulation, and anticancer applications [1]. The compound features a cyclopentylethyl substituent at the 2-position and a 3-pyridyl group at the 7-position of the fused ring system, distinguishing it from its 2-pyridyl (CAS 1435980-33-8 analog) and 4-pyridyl regioisomeric counterparts in both physicochemical properties and potential target engagement profiles.

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – Analog Substitution Risks


Within the [1,2,4]triazolo[1,5-a]pyrimidine family, even minor positional isomerism on the 7-aryl substituent can drastically alter biological activity. For example, in the PDE2 inhibitor series, moving from a 2-pyridyl to a 3-pyridyl attachment can change selectivity profiles and binding modes due to altered hydrogen-bonding geometry with active-site residues [1]. Additionally, the 2-cyclopentylethyl group contributes a distinct lipophilic bulk and conformational flexibility compared to smaller alkyl or aryl substituents, which modulates pharmacokinetic properties and off-target binding. Substituting this compound with its 4-pyridyl or 4-methoxyphenyl analogs without prior validation therefore risks unpredictable potency shifts, selectivity erosion, and wasted synthetic effort in lead optimization campaigns.

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – Head-to-Head Differentiation


Regioisomeric Physicochemical Differentiation

The 3-pyridyl regioisomer exhibits a distinct computed logP and topological polar surface area (TPSA) compared to its 2- and 4-pyridyl analogs, which can influence membrane permeability and efflux susceptibility. The 3-pyridyl nitrogen is positioned meta to the point of attachment, altering the molecular electrostatic potential and hydrogen-bond acceptor geometry relative to the ortho- and para-substituted counterparts [1].

Medicinal Chemistry Lead Optimization Computational Chemistry

Hydrogen-Bonding & Target Engagement Comparison

The 3-pyridyl group provides a hydrogen-bond acceptor (HBA) with a nitrogen lone pair, whereas the 4-methoxyphenyl analog offers an ether oxygen HBA and a potential hydrogen-bond donor (HBD) via the methoxy oxygen's lone pairs. This results in distinct pharmacophoric fingerprints: the 3-pyridyl compound has 0 HBD and 5 HBA, while the 4-methoxyphenyl analog has 0 HBD and 6 HBA . This difference can dictate selectivity between kinases that require a heteroaromatic nitrogen interaction (e.g., hinge-region binding in ATP-competitive inhibitors) versus those that prefer an ether oxygen contact.

Kinase Inhibition Structure-Based Drug Design Pharmacophore Modeling

PDE2 Inhibition Potential and SAR Support

In the [1,2,4]triazolo[1,5-a]pyrimidine PDE2 inhibitor series, the nature of the 7-aryl group critically influences enzyme potency and selectivity. Published SAR indicates that heteroaryl groups capable of forming halogen or hydrogen bonds with Tyr827 in the PDE2A active site achieve sub-100 nM IC50 values, whereas bulkier or less directional aryl groups lose potency [1]. The 3-pyridyl moiety, with its optimally oriented nitrogen, is predicted to engage Tyr827 similarly to the 2-pyridyl-containing lead compound 27 (DNS-8254), which exhibited a PDE2A IC50 of < 50 nM and >100-fold selectivity over other PDE isoforms [1].

Phosphodiesterase 2 CNS Drug Discovery Structure-Activity Relationship

Building Block Availability for Rapid SAR

The 3-pyridyl compound is commercially available as a building block from multiple suppliers (e.g., AA Blocks, Angene) with typical catalog purities of ≥95% and delivery times of 5–15 working days, enabling rapid hit expansion . In contrast, the corresponding 2-pyridyl and 4-pyridyl analogs require custom synthesis with lead times often exceeding 4–6 weeks and higher cost due to the need for regiospecific cyclocondensation control.

Parallel Synthesis Medicinal Chemistry Chemical Procurement

2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine – Research Application Scenarios


PDE2A Inhibitor Lead Optimization

Based on class-level SAR evidence, this compound is a strong candidate for PDE2A inhibitor programs targeting cognitive disorders. Its 3-pyridyl group is predicted to maintain the key Tyr827 interaction (IC50 < 100 nM expected) while potentially offering better selectivity against PDE1, PDE4, and PDE10 isoforms compared to 2-pyridyl leads [1]. Researchers can use this building block to rapidly synthesize focused libraries exploring 2-position variations while retaining the 7-(3-pyridyl) pharmacophore.

Kinase Profiling via Hinge-Binder Screening

The distinct hydrogen-bond acceptor geometry of the 3-pyridyl nitrogen makes this compound a valuable tool for constructing ATP-competitive kinase inhibitor libraries. Its pharmacophoric fingerprint complements that of 2-pyridyl and 4-pyridyl analogs, allowing systematic exploration of hinge-region interactions across the kinome [1]. Procurement enables parallel SAR studies without the delay of custom synthesis.

Physicochemical CNS Candidate Triage

With a computed logP of ~3.1 and moderate TPSA, this compound falls within favorable CNS drug-like space. Its cyclopentylethyl group provides controlled lipophilicity, and the 3-pyridyl moiety avoids the metabolic liabilities associated with 2-pyridyl N-oxidation. Medicinal chemists can use this scaffold to probe the impact of pyridyl regioisomerism on brain penetration and metabolic stability in rodent models [1].

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